1-[(2E)-2-Buten-2-Yl]-3-Fluorobenzene
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Overview
Description
1-[(2E)-2-Buten-2-Yl]-3-Fluorobenzene is an organic compound characterized by the presence of a fluorine atom attached to a benzene ring, which is further substituted with a but-2-en-2-yl group in the E-configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2E)-2-Buten-2-Yl]-3-Fluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluorobenzene and but-2-en-2-yl bromide.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a strong base such as potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Procedure: The 3-fluorobenzene is treated with but-2-en-2-yl bromide in the presence of potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Purification: The crude product is purified using column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[(2E)-2-Buten-2-Yl]-3-Fluorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond to a single bond, yielding 1-butyl-3-fluorobenzene.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: 1-butyl-3-fluorobenzene
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
1-[(2E)-2-Buten-2-Yl]-3-Fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-[(2E)-2-Buten-2-Yl]-3-Fluorobenzene exerts its effects depends on its interaction with molecular targets. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and binding affinity to various targets. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to specific biological outcomes.
Comparison with Similar Compounds
1-[(E)-but-2-en-2-yl]-4-fluorobenzene: Similar structure but with the fluorine atom at the para position.
1-[(E)-but-2-en-2-yl]-2-fluorobenzene: Similar structure but with the fluorine atom at the ortho position.
1-[(E)-but-2-en-2-yl]-3-chlorobenzene: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness: 1-[(2E)-2-Buten-2-Yl]-3-Fluorobenzene is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and interaction with biological targets compared to its analogs.
Properties
CAS No. |
158440-79-0 |
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Molecular Formula |
C10H11F |
Molecular Weight |
150.196 |
IUPAC Name |
1-[(E)-but-2-en-2-yl]-3-fluorobenzene |
InChI |
InChI=1S/C10H11F/c1-3-8(2)9-5-4-6-10(11)7-9/h3-7H,1-2H3/b8-3+ |
InChI Key |
CLLPQZXTWMZRLT-FPYGCLRLSA-N |
SMILES |
CC=C(C)C1=CC(=CC=C1)F |
Synonyms |
Benzene, 1-fluoro-3-(1-methyl-1-propenyl)-, (E)- (9CI) |
Origin of Product |
United States |
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